3-(4-methyl-1H-pyrazol-1-yl)butan-2-amine - 1248214-35-8

3-(4-methyl-1H-pyrazol-1-yl)butan-2-amine

Catalog Number: EVT-3036994
CAS Number: 1248214-35-8
Molecular Formula: C8H15N3
Molecular Weight: 153.229
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound is a 1,3,4-oxadiazole-2(3H)-thione derivative featuring a 5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl substituent. The crystal structure of this compound reveals the oxadiazolethione ring and pyrazole ring are not coplanar, with a dihedral angle of 79.2° between them [].
  • Compound Description: This compound is a complex pyrazoline derivative containing a 4-fluorophenylamino substituent and a benzenesulfonamide group. The pyrazoline ring in this compound adopts a planar conformation along with the benzene ring of the benzenesulfonamide group [].
  • Compound Description: This compound is a dihydropyrazole derivative featuring a 4-chlorophenyl group and a 4-(propan-2-yl)phenyl substituent. The crystal structure analysis indicates an envelope conformation for the dihydropyrazole ring with the methine carbon as the flap [].
  • Compound Description: These are a series of copper(II) complexes with ligands based on the bis[2-ethyl-di(3,5-dialkyl-1H-pyrazol-1-yl)]amine scaffold. The alkyl substituents on the pyrazole rings vary, and different counterions are utilized. Several of these complexes, particularly those with specific ligands like L1, L2, and L3, demonstrated significant cytotoxicity against various human cancer cell lines, surpassing the efficacy of cisplatin [].
  • Compound Description: This compound is a pyrimidine derivative bearing a chiral 2-amino-3-phenylpropanoic acid moiety and a substituted 3-methyl-1H-pyrazol-1-yl group. The research focuses on characterizing different crystalline forms of this compound and its salts [, , ].
  • Compound Description: BMS-695735 is a benzimidazole-based inhibitor of the insulin-like growth factor-1 receptor kinase. It exhibits potent in vivo antitumor activity while displaying an improved ADME profile and reduced risk for drug-drug interactions compared to its precursor compound [].
  • Compound Description: This compound is a complex thiazole derivative incorporating multiple heterocycles, including a dihydropyrazole ring and a pyrazole ring with a 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl substituent. The crystal structure highlights the non-planar nature of this molecule due to the angles between various ring planes [].
  • Compound Description: This study focuses on a series of novel N-((5-((6-oxido-6-(4 substituted phenoxy)-4,8-dihydro-1H-(1,3,2) dioxaphosphepino (5,6-c)pyrazol-1-yl) methyl)-1,3,4-thiadiazol-2-yl)carbamoyl) substituted benzene sulfonamides synthesized via multi-step reactions. The compounds are characterized and their potential biological activities are under investigation [].
  • Compound Description: This study synthesized a series of novel pyrazole-based heterocycles linked to a sugar moiety. These compounds were designed and synthesized as potential antidiabetic agents. Among the synthesized compounds, 12f, 12h, and 12i exhibited promising antidiabetic activity comparable to the standard drug remogliflozin [].
  • Compound Description: This study focused on the synthesis and anticancer evaluation of a series of (5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine derivatives. These compounds were designed to target the EGFR pathway, which is often dysregulated in cancer. Compounds 5a and 5c demonstrated potent cytotoxic activity against the MCF-7 breast cancer cell line, inducing cell cycle arrest and apoptosis [].
  • Compound Description: This study describes the synthesis and structural characterization of two isostructural compounds, 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole and 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole. Both compounds were crystallized and their structures analyzed using single crystal X-ray diffraction, revealing similar conformations and planar structures except for one fluorophenyl group [].
  • Compound Description: This study presents a green chemistry approach for synthesizing phenyl-4-(1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]quinolin-5(4H)-one derivatives. These compounds are structurally interesting due to their fused ring system and demonstrated anticancer activity against HeLa and DU145 cancer cell lines. Compound 4d exhibited particular potency, suggesting its potential as a lead compound for further development [].
  • Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to minimize cutaneous toxicity, a common side effect of Akt inhibitors in clinical trials. This compound demonstrates improved selectivity for Akt1 over Akt2 compared to its predecessors, reducing the risk of keratinocyte apoptosis and skin toxicity. Hu7691 exhibits promising anticancer activity, favorable pharmacokinetic properties, and is currently in clinical trials [, , ].
  • Compound Description: This study describes a novel and efficient synthesis of 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl) quinazolin-4(3H)-one derivatives using polyphosphoric acid as a catalyst. This method offers a simple, cost-effective, and environmentally friendly approach to obtain these potentially bioactive compounds [].
  • Compound Description: This study focuses on the synthesis, structural characterization, and magnetic properties of a novel μ-pyrazolato-μ-hydroxo-dibridged copper(II) complex, [(Cu(mepirizole)Br)2(μ-OH)(μ-pz)]. The complex exhibits a dinuclear structure with two copper ions bridged by hydroxide and pyrazolate ligands, leading to strong antiferromagnetic coupling between the copper centers [].
  • Compound Description: SAR216471 is a novel, potent, and reversible P2Y12 receptor antagonist developed as a potential alternative to clopidogrel, an antiplatelet drug. It exhibits high selectivity for the P2Y12 receptor and potent inhibition of ADP-induced platelet aggregation both in vitro and in vivo [].
  • Compound Description: This study designed and synthesized a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides as potential inhibitors of tubulin polymerization. Several compounds, including 7d, displayed potent antiproliferative activities against various cancer cell lines. Compound 7d effectively induced apoptosis, arrested cells in the G2/M phase, and inhibited tubulin polymerization in a manner similar to colchicine, highlighting its potential as a lead compound for anticancer drug development [].
  • Compound Description: This study elucidates the crystal and molecular structure of [Cu(mpym)(H2O)(C4O4)]·2H2O, a copper complex with mepirizole (4-methoxy-2-(5-methoxy-3-methyl-1H-pyrazol-1-yl)-6-methylpyrimidine) as a ligand. The copper ion exhibits a distorted trigonal-bipyramidal geometry within an infinite chain structure bridged by squarate anions. The complex's electronic and magnetic properties were also investigated [].
  • Compound Description: This study describes the synthesis of a novel series of 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide hybrids linked to fused 1,4-dihydropyridines like acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines. These compounds were synthesized through multi-component reactions and characterized using various spectroscopic techniques [].
  • Compound Description: GDC-0032 is a potent and selective PI3K inhibitor designed to have high unbound exposure and robust in vivo antitumor activity. By lowering the intrinsic clearance, GDC-0032 demonstrated improved pharmacokinetic properties and efficacy in preclinical models, leading to its advancement into clinical trials for treating various cancers [].
  • Compound Description: SAGE-217 is a neuroactive steroid that acts as a positive allosteric modulator (PAM) of synaptic and extrasynaptic GABAA receptors. This compound demonstrated excellent oral bioavailability and drug-like properties, leading to its advancement into clinical trials for treating conditions like postpartum depression, major depressive disorder, and essential tremor [].
  • Compound Description: This research details the synthesis and characterization of N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. This compound was synthesized via a multistep procedure and its structure confirmed by various spectroscopic techniques, including single-crystal X-ray diffraction. This compound was designed to target kinases with a rare cysteine residue in the hinge region, such as MPS1, MAPKAPK2, and p70S6Kβ/S6K2 [].
  • Compound Description: This study reports the crystal structure of 5-(5-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl)-N-phenyl-1,3,4-thiadiazol-2-amine. The structure was determined using single-crystal X-ray diffraction and provides insights into the molecular geometry and packing of this compound [].
  • Compound Description: This study focuses on the synthesis and characterization of a series of novel 4(3-(4-Fluorophenyl)2-methyl-1-(4-(sulfonamidesubstituted)phenyl)-4-oxoazitidin-2-yl)-3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)one derivatives. These compounds contain a sulfonamide group linked to a 2-azitidinone ring and were synthesized with moderate to good yields. The synthesized compounds were evaluated for their antibacterial and antioxidant activities. Compounds 5f, 5l, 5n, and 5r showed excellent antibacterial activity against streptomycin, while compounds 5c, 5f, 5l, 5o, and 5r exhibited moderate to good antioxidant properties in the DPPH radical scavenging assay [].
  • Compound Description: This study focuses on developing a green and efficient method for synthesizing 4-arylidene-1-(4-phenylselenazol-2-yl)-3-methyl-1H-pyrazole-5(4H)-ones. This four-component condensation reaction utilizes readily available reagents and mild reaction conditions, providing a facile route to these potentially bioactive compounds [].
  • Compound Description: This research explores a series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives initially recognized for their antiviral activities, particularly against the measles virus. Further investigation revealed their mechanism of action as inhibitors of human dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. Optimization of this scaffold led to compounds with potent antiviral activity and low nanomolar IC50 values against DHODH [].
  • Compound Description: This study describes the synthesis and antimicrobial evaluation of novel amide derivatives of 4-(3-methyl-5- (piperazin-1-yl)-1H-pyrazol-1-yl)benzonitrile. These compounds were synthesized using a multi-step approach with a focus on green chemistry principles. The synthesized compounds were characterized and their antimicrobial activity against various bacterial strains was assessed [].
  • Compound Description: This study describes the synthesis and characterization of a binuclear gadolinium (III) complex, (Diaqua)hexakis(4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dionato-κ2O,O’)(μ-(1,4-dioxane))digadolinium (III). The structure of this complex was elucidated using single-crystal X-ray diffraction, revealing a dimeric structure bridged by 1,4-dioxane molecules. This research highlights the potential of using pyrazole-containing ligands in designing luminescent lanthanide complexes [].
  • Compound Description: This research presents the synthesis, crystal structure, and fungicidal activity of 1-(4-methylphenyl)-2-(5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)ethanone. The compound's structure was confirmed by single-crystal X-ray diffraction, and its fungicidal activity was evaluated, demonstrating moderate potency against specific fungal species [].
  • Compound Description: This research focuses on synthesizing and characterizing a novel 1,2,4-triazole Schiff base containing a 3,5-dimethyl-1H-pyrazol-1-yl substituent. The compound's structure was determined using single-crystal X-ray diffraction, and preliminary bioassays demonstrated promising fungicidal activity against Gibberlla nicotiancola and Fusarium oxysporum f. sp. niveum [].
  • Compound Description: This research describes the synthesis, characterization, and antimicrobial evaluation of a series of 1-(5-((3,5-dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1-yl)methyl)-2-methyl-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives. The structures of the synthesized compounds were confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, mass spectrometry, and IR spectroscopy. The antimicrobial activity of these compounds was screened using the agar disc diffusion method [].
  • Compound Description: This study describes the synthesis and antioxidant activity evaluation of a series of pyrazolic heterocyclic compounds containing an -NH function. Among the synthesized compounds, several, including compounds 8, 1, 10, 3, and 4, exhibited potent antioxidant activity, highlighting their potential for further development as antioxidants [].
  • Compound Description: This study focuses on developing a series of novel teraryl oxazolidinone compounds with potential antimicrobial activity. Among them, (S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide phosphate (10f phosphate) exhibited promising results. It showed potent antibacterial activity, a favorable safety profile in MTT and hERG assays, and high water solubility. Additionally, 10f phosphate demonstrated significant survival protection in a MRSA systemic infection mouse model, surpassing linezolid. Its high oral bioavailability (F = 99.1%) further supports its potential as a new antimicrobial agent [].

Properties

CAS Number

1248214-35-8

Product Name

3-(4-methyl-1H-pyrazol-1-yl)butan-2-amine

IUPAC Name

3-(4-methylpyrazol-1-yl)butan-2-amine

Molecular Formula

C8H15N3

Molecular Weight

153.229

InChI

InChI=1S/C8H15N3/c1-6-4-10-11(5-6)8(3)7(2)9/h4-5,7-8H,9H2,1-3H3

InChI Key

FWIFESFSKDUADK-UHFFFAOYSA-N

SMILES

CC1=CN(N=C1)C(C)C(C)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.